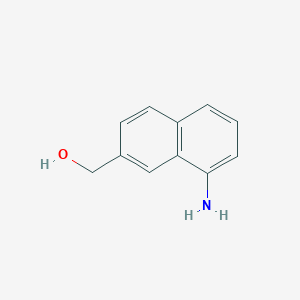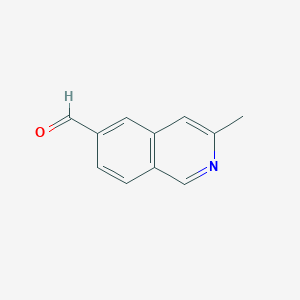
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its strained ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide typically involves the formation of the oxetane ring followed by the introduction of the methanesulfonamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The methanesulfonamide group can then be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, allowing the compound to form covalent bonds with its target. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Benzyl (2-Oxooxetan-3-Yl)Carbamate: Another oxetane-containing compound with similar reactivity but different functional groups.
tert-Butyl (2-oxooxetan-3-yl)carbamate: Features a tert-butyl group instead of a methanesulfonamide group.
Uniqueness
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonamide functionality is desired, such as in medicinal chemistry for the development of enzyme inhibitors .
Propiedades
Número CAS |
406951-05-1 |
|---|---|
Fórmula molecular |
C4H7NO4S |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxooxetan-3-yl]methanesulfonamide |
InChI |
InChI=1S/C4H7NO4S/c1-10(7,8)5-3-2-9-4(3)6/h3,5H,2H2,1H3/t3-/m0/s1 |
Clave InChI |
HONREDVMINESMG-VKHMYHEASA-N |
SMILES isomérico |
CS(=O)(=O)N[C@H]1COC1=O |
SMILES canónico |
CS(=O)(=O)NC1COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)


![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)




